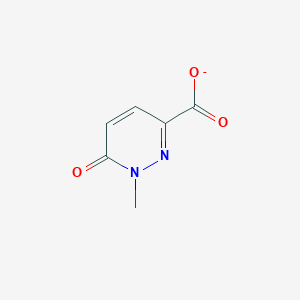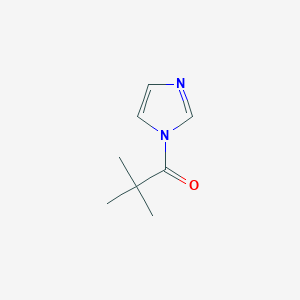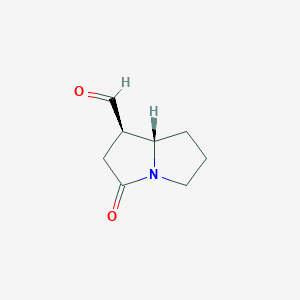![molecular formula C20H17N B021068 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole CAS No. 117766-87-7](/img/structure/B21068.png)
5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole
Vue d'ensemble
Description
6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole is an organic compound with the molecular formula C20H17N It is a derivative of 7H-Dibenzo[c,g]carbazole, a crystalline, aromatic hydrocarbon consisting of five fused rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, phenylhydrazine can be condensed with cyclohexanone to form an intermediate imine, which undergoes a ring-closing reaction to yield tetrahydrocarbazole. This intermediate can then be further modified to produce the target compound.
Industrial Production Methods
Industrial production of 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as selective crystallization and distillation are employed to isolate and purify the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen, nitro, or alkyl groups.
Applications De Recherche Scientifique
6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
7H-Dibenzo[c,g]carbazole: A parent compound with a similar structure but lacking the tetrahydro modification.
6,7-Dihydro-5H-dibenzo[c,g]carbazole: A partially saturated derivative with different chemical properties.
5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole: Another derivative with slight structural variations.
Uniqueness
6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole is unique due to its specific tetrahydro modification, which imparts distinct chemical and biological properties. This modification can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,16,18,20-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-8,21H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMSQWXOEBBYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)C4=C(N2)CCC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327488 | |
| Record name | 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117766-87-7 | |
| Record name | 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was the structure of 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole confirmed?
A2: The structure of 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole was determined using X-ray crystallography [, ]. This technique provides a detailed three-dimensional representation of the molecule, confirming its atomic arrangement and confirming its identity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



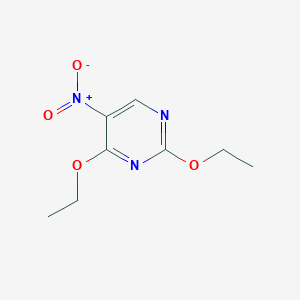
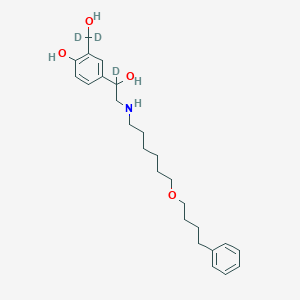

![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)

